tert-butyl N-(4-oxopentyl)carbamate
Overview
Description
“tert-Butyl (4-oxopentyl)carbamate” is a chemical compound with the molecular formula C10H19NO3 . It has a molecular weight of 201.27 and is a liquid at room temperature .
Synthesis Analysis
While specific synthesis methods for “tert-Butyl (4-oxopentyl)carbamate” were not found in the search results, tert-butyl carbamates are generally used in palladium-catalyzed synthesis of N-Boc-protected anilines .Molecular Structure Analysis
The InChI code for “tert-Butyl (4-oxopentyl)carbamate” is 1S/C10H19NO3/c1-8(12)6-5-7-11-9(13)14-10(2,3)4/h5-7H2,1-4H3,(H,11,13) .Physical and Chemical Properties Analysis
“tert-Butyl (4-oxopentyl)carbamate” is a liquid at room temperature . It has a molecular weight of 201.27 .Scientific Research Applications
Synthesis and Structural Analysis
Enantioselective Synthesis : tert-Butyl (4-oxopentyl)carbamate is used as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. The crystal structure of such intermediates has been studied, revealing the relative substitution of the cyclopentane ring in these intermediates (Ober et al., 2004).
Isostructural Family Compounds : This compound belongs to an isostructural family with a general formula BocNHCH2CCCCX. In crystal structures of these compounds, molecules are linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group (Baillargeon et al., 2017).
Photocatalytic and Reductive Applications
Photoredox-Catalyzed Cascade : tert-Butyl (4-oxopentyl)carbamate has been used in photoredox-catalyzed amination of o-hydroxyarylenaminones. This establishes a new pathway for assembling 3-aminochromones under mild conditions, broadening the application of photocatalyzed protocols (Wang et al., 2022).
Intramolecular Reductive Amination : This compound is also used in the synthesis of chiral 2-substituted arylpyrrolidines via intramolecular reductive amination, catalyzed by iridium complexes (Zhou et al., 2019).
Synthesis of Other Derivatives
Synthesis of α-Aminated Methyllithium : tert-Butyl carbamate derivatives have been studied for their ability to undergo metalation between nitrogen and silicon, followed by reaction with various electrophiles, useful in preparing α-functionalized α-amino silanes (Sieburth et al., 1996).
Diels-Alder Reaction : The compound is involved in the preparation and Diels-Alder reaction of 2-Amido Substituted Furan, showing its application in complex organic synthesis (Padwa et al., 2003).
Pd-Catalyzed Amidation : It's used in Pd-catalyzed cross-coupling reactions with various aryl(Het) halides, highlighting its utility in the formation of diverse compounds (Qin et al., 2010).
Synthesis of Biologically Active Compounds : It serves as an important intermediate in synthesizing compounds like omisertinib (AZD9291), demonstrating its relevance in pharmaceutical research (Zhao et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-(4-oxopentyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-8(12)6-5-7-11-9(13)14-10(2,3)4/h5-7H2,1-4H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPVDPOAWGNEJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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